Copper(I) thiocyanate

描述

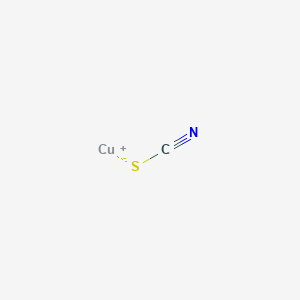

Copper(I) thiocyanate, also known as cuprous thiocyanate, is a coordination polymer with the chemical formula CuSCN. It is an air-stable, white solid that is used as a precursor for the preparation of other thiocyanate salts. The compound is known for its unique structural properties, featuring copper in a characteristic tetrahedral coordination geometry .

准备方法

Synthetic Routes and Reaction Conditions: Copper(I) thiocyanate can be synthesized through several methods:

Spontaneous Decomposition: It forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated.

Reduction of Copper(II) Solutions: It can be prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulfate. Sulphurous acid is added to the copper(II) solution, followed by the slow addition of a soluble thiocyanate while stirring.

Thiosulfate Reduction: A thiosulfate solution can also be used as a reducing agent to prepare this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve the reduction of copper(II) salts in aqueous solutions, followed by precipitation and purification processes to obtain the desired product .

化学反应分析

Reactions with Thiocyanate Dehydrogenase

-

Thioalkalivibrio can catalyze the degradation of thiocyanate . Thiocyanate dehydrogenase (TcDH) contains a unique metal site comprising three copper ions in a configuration that enables two-electron oxidation of thiocyanate ion to cyanate and elemental sulfur without utilizing oxygen as a co-substrate .

-

The bioinorganic chemistry of copper is confined to a few mononuclear and polynuclear clusters in less than two dozen different types of enzymes catalyzing diverse biological reactions .

-

Enzymatic thiocyanate degradation resides on the copper cluster and proceeds via a chemical reaction unmatched in the chemistry of thiocyanate .

-

TcDH contains a unique metal site comprising three copper ions in a configuration that enables two-electron oxidation of thiocyanate ion to cyanate and elemental sulfur without utilizing oxygen as a cosubstrate .

Reactions with Other Compounds

-

Copper(I) thiocyanate forms one double salt with the group 1 elements, CsCu(SCN)2. The double salt only forms from concentrated solutions of CsSCN, into which CuSCN dissolves .

-

When brought together with potassium, sodium, or barium thiocyanate and brought to crystallization by concentrating the solution, mixed salts will crystallize out. These are not considered true double salts .

-

As with CsCu(SNC)2, this compound separates out when these mixed salts are redissolved or their solutions diluted .

-

A cross-coupling reaction of arylboronic acids with KSCN salt to yield aryl thiocyanates is catalyzed by copper acetate in the presence of 4-methylpyridine serving both as a ligand and a base under 0.2 MPa of molecular oxygen . Various arylboronic acids were suitable under the reaction conditions .

-

Various aromatic and heteroaromatic compounds have been efficiently thiocyanated by using a combination of bromodimethylsulfonium bromide (BDMS) and ammonium thiocyanate .

This compound-Amine Networks

-

Metal-organic networks of CuSCN can be prepared by direct reactions with substituted pyridine and aliphatic amine ligands .

-

Coordination of amines or other nucleophiles would be expected to cause disruption of the CuSCN network .

-

Addition of a single L per Cu can lead to any of three outcomes: polymer A0 (0 = vacant coordination site), ladder (double chain) B, or sheet network C. While polymers A and A0 feature simple S,N-bridged thiocyanate, in networks B and C thiocyanate bridging is expanded to S, S,N-type .

科学研究应用

Copper(I) thiocyanate has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other thiocyanate salts and copper complexes.

Biology: this compound is studied for its potential antimicrobial properties.

Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.

Industry: It is used in the production of flame retardants, pigments, and antifouling paints for protecting underwater surfaces of ships. .

作用机制

The mechanism of action of copper(I) thiocyanate involves its role as a semiconductor and hole conductor. It acts as a P-type semiconductor with a wide band gap, making it transparent to visible and near-infrared light . The compound’s hole conductivity can be improved by various treatments, such as exposure to gaseous chlorine or doping with other thiocyanate compounds . In biological systems, its antimicrobial properties are attributed to the release of copper ions, which can disrupt microbial cell membranes and interfere with essential cellular processes .

相似化合物的比较

Copper(I) thiocyanate can be compared with other similar compounds, such as:

Copper(I) iodide (CuI): Both are copper(I) compounds with similar coordination geometries, but copper(I) iodide has different optical and electronic properties.

Copper(I) cyanide (CuCN): Similar to this compound, copper(I) cyanide is used in various industrial applications, but it has different solubility and reactivity characteristics.

Ammonium thiocyanate (NH4SCN): While not a copper compound, ammonium thiocyanate is often used in the synthesis of this compound and other thiocyanate salts.

生物活性

Copper(I) thiocyanate (CuSCN) has garnered attention in various fields due to its unique properties and biological activities. This article delves into the biological mechanisms, applications, and research findings related to CuSCN, with a focus on its enzymatic roles, toxicity profiles, and potential therapeutic applications.

Overview of this compound

This compound is an inorganic compound that serves as a precursor in various chemical reactions and has applications in electronics and biochemistry. Its ability to act as a catalyst in biological systems is of particular interest, especially concerning its role in enzymatic reactions involving thiocyanate degradation.

Enzymatic Function

Recent studies have identified copper-containing enzymes that utilize CuSCN in their catalytic processes. One notable enzyme is thiocyanate dehydrogenase (TcDH), which catalyzes the conversion of thiocyanate to cyanate and elemental sulfur. This reaction is facilitated by a trinuclear copper center within the enzyme, which allows for two-electron oxidation without the need for oxygen as a cosubstrate. The mechanism of action involves:

- Copper Coordination : The enzyme's activity is significantly influenced by the presence of copper ions, which are essential for maintaining its structural integrity and catalytic function. Experimental data indicate that each enzyme subunit can bind multiple copper ions, enhancing its activity (Table 1) .

- Substrate Specificity : TcDH shows a marked preference for thiocyanate over other sulfur-containing substrates, indicating a specialized role in sulfur metabolism within certain bacterial species .

Toxicological Profile

While CuSCN exhibits beneficial biological activities, it also poses potential toxicity risks. Toxicological assessments have revealed:

- Acute Toxicity : The acute oral LD50 for rats is greater than 5000 mg/kg, indicating low toxicity under acute exposure conditions. Similarly, dermal and inhalation toxicity assessments show no significant hazards .

- Chronic Effects : Long-term exposure studies suggest that repeated ingestion can lead to kidney damage and liver inflammation at higher doses, with a No Observed Adverse Effect Level (NOAEL) established at 16.3 mg/kg body weight per day .

Case Study: Thiocyanate Degradation

A pivotal study focused on the purification and characterization of TcDH from Thioalkalivibrio species demonstrated the enzyme's efficacy in degrading thiocyanate under various conditions. Key findings include:

- Enzyme Activation : The activation of TcDH by Cu+ ions was shown to increase thiocyanate consumption rates significantly, supporting the hypothesis that copper ions enhance enzyme stability and activity (Table 2) .

- Growth Conditions : Bacterial strains exhibiting higher growth rates in copper-enriched media also showed increased levels of TcDH production, further linking copper availability to enzymatic activity .

Applications in Biotechnology

The unique properties of CuSCN have led to its exploration in various biotechnological applications:

- Organic Electronics : CuSCN is utilized as a hole transport material in organic semiconductor devices due to its efficient charge transport properties .

- Antimicrobial Properties : Preliminary studies indicate that CuSCN exhibits antimicrobial activity against various pathogens, suggesting potential applications in biomedical fields .

Data Tables

| Study | Enzyme | Copper Binding | Thiocyanate Conversion Rate | Toxicity Level (LD50) |

|---|---|---|---|---|

| TcDH | 3 Cu ions/subunit | Increased with Cu+ activation | >5000 mg/kg | |

| N/A | N/A | N/A | >2000 mg/kg dermal |

| Parameter | Value |

|---|---|

| NOAEL (Oral) | 16.3 mg/kg/day |

| Acute Dermal LD50 | >2000 mg/kg |

| Acute Inhalation LC50 | >5.86 mg/L |

属性

IUPAC Name |

copper(1+);thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZKZMQQDCHTNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuSCN, CCuNS | |

| Record name | copper(I) thiocyanate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cuprous thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20469 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1111-67-7 | |

| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。